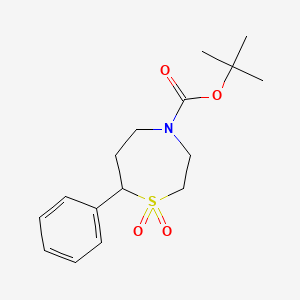![molecular formula C7H13N3 B2565954 ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine CAS No. 1493547-84-4](/img/structure/B2565954.png)
ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine” is a chemical compound with the CAS Number: 1493547-84-4 . It has a molecular weight of 139.2 . The IUPAC name for this compound is N-[(1-methyl-1H-imidazol-5-yl)methyl]ethanamine . It is a liquid at room temperature .
Synthesis Analysis
Imidazole, the core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Imidazole, the core structure in this compound, is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 139.2 . It is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Transformation
- Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine and its derivatives have been utilized in various synthetic and transformation processes. One example is the preparation of 1H-imidazole 3-oxides from amino acid esters, highlighting its role in synthesizing optically active compounds with potential applications in medicinal chemistry and drug synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Ionic Liquid Synthesis
- The compound has been used in the synthesis of novel ionic liquids. For instance, a new ionic liquid incorporating 1-methyl-3-(2-[2-(1-methyl-1H-imidazol-3-ium-3-yl)ethyloxy]ethyl)-1H-imidazol-3-ium dinitrite was synthesized, demonstrating its utility in creating novel reagents for chemical transformations (Eshghi, Bakavoli, & Ghasemzadeh, 2015).
Corrosion Inhibition
- Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine derivatives have shown potential as corrosion inhibitors. For example, 1-(2-ethylamino)-2-methylimidazoline, a related compound, demonstrated effectiveness in inhibiting corrosion in certain metal surfaces, suggesting applications in industrial maintenance and material science (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Chemical Synthesis and Characterization
- This chemical entity has been instrumental in the synthesis and characterization of various novel compounds. For example, its derivatives have been used in the synthesis of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), which are important for understanding the properties and structures of copper complexes (Banerjee et al., 2013).
Biological Activity Studies
- Compounds derived from ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine have been explored for their biological activities. For instance, some derivatives have been evaluated for their potential as antineoplastic and antifilarial agents, indicating their relevance in pharmacological research and drug discovery (Ram et al., 1992).
Safety and Hazards
properties
IUPAC Name |
N-[(3-methylimidazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWHYQARUMITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2565877.png)
![Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2565878.png)
![N-benzo[3,4-d]1,3-dioxolen-5-yl-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide](/img/structure/B2565879.png)





![3-butyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565891.png)
![6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B2565892.png)
